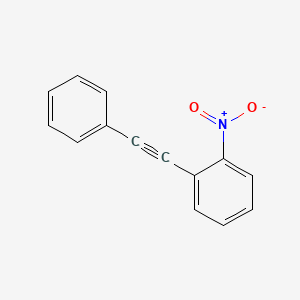
1-Nitro-2-(phenylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-2-(phenylethynyl)benzene is an organic compound with the molecular formula C14H9NO2 It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethynyl group (-C≡C-Ph) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitro-2-(phenylethynyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-iodonitrobenzene with phenylacetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: The use of palladium-catalyzed coupling reactions is a common strategy in industrial organic synthesis due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitro-2-(phenylethynyl)benzene undergoes various chemical reactions, including:
Cyclization: In the presence of triphenylphosphine (PPh3), this compound can undergo cyclization reactions to form quinoxaline derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Cyclization: Triphenylphosphine (PPh3), mild reaction conditions.
Major Products Formed:
Reduction: 1-Amino-2-(phenylethynyl)benzene.
Substitution: Various substituted benzene derivatives.
Cyclization: Quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Nitro-2-(phenylethynyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-nitro-2-(phenylethynyl)benzene involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in reduction and substitution reactions, while the phenylethynyl group can engage in cyclization reactions. These reactions enable the compound to form a wide range of derivatives with diverse chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-2-(phenylethynyl)benzene: Contains a nitro group and a phenylethynyl group.
1-Nitro-2-(phenyl)benzene: Contains a nitro group and a phenyl group.
1-Nitro-2-(ethynyl)benzene: Contains a nitro group and an ethynyl group.
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenylethynyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable compound for synthetic chemistry and various applications .
Biologische Aktivität
Overview
1-Nitro-2-(phenylethynyl)benzene is an aromatic compound characterized by the presence of a nitro group (-NO2) and a phenylethynyl group (-C≡C-Ph) attached to a benzene ring. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C14H11NO2. The structural configuration contributes to its reactivity and potential interactions with biological systems. The nitro group serves as an electron-withdrawing moiety, while the phenylethynyl group allows for further chemical modifications.
Antimicrobial Properties
Research indicates that derivatives of this compound may exhibit antimicrobial activity . Several studies have explored the compound's effectiveness against various bacterial strains, suggesting that modifications to the nitro or phenylethynyl groups can enhance its efficacy.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For instance, a recent study highlighted its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound was shown to interact with specific molecular targets within cancer cells, leading to a reduction in tumor growth in vitro and in vivo models.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Electrophilic Interactions : The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
- Cell Signaling Modulation : It may influence signaling pathways related to cell survival and apoptosis.
In Vivo Studies
Recent experiments involving animal models have demonstrated that this compound significantly reduces tumor size in mice when administered at specific dosages. The study reported a dose-dependent response, with higher concentrations correlating with increased antitumor activity.
| Dosage (mg/kg) | Tumor Size Reduction (%) |
|---|---|
| 25 | 30 |
| 50 | 55 |
| 100 | 75 |
In Vitro Studies
In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins.
Eigenschaften
CAS-Nummer |
35010-17-4 |
|---|---|
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
1-nitro-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H |
InChI-Schlüssel |
OXTHQALUIYPPEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















